molecular formula C7H12N2 B566357 N-Methyl-2-(1H-pyrrol-1-yl)ethanamine CAS No. 100911-22-6

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine

Cat. No.: B566357
CAS No.: 100911-22-6
M. Wt: 124.187
InChI Key: UGOZVQRJDQYTKT-UHFFFAOYSA-N
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Description

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine is a chemical compound with the molecular formula C7H12N2 It is a nitrogen-containing heterocyclic compound that features a pyrrole ring

Biochemical Analysis

Biochemical Properties

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can affect the compound’s stability, reactivity, and overall function in biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby altering cellular behavior and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to their activation or inhibition. These binding interactions can result in changes in enzyme activity, protein conformation, and gene expression. The compound’s ability to modulate these molecular processes is essential for its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization, accumulation, and overall distribution within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)ethanamine typically involves the reaction of pyrrole with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbon atom of the chloroethanamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-2-pyrrol-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOZVQRJDQYTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2-Chloroethyl)pyrrole (2.0 g, 15.43 mmol) was combined with a solution of 33% methylamine in ethanol (7.3 mL of 33% w/v, 77.15 mmol). The mixture was heated at 90° C. for 16 h before it was concentrated under reduced pressure to provide N-methyl-2-pyrrol-1-yl-ethanamine (2.19 g, 88%) which was used directly in next reaction. ESI-MS m/z calc. 124.1, found 125.3 (M+1)+; Retention time: 0.22 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 6.73-6.68 (m, 2H), 6.22-6.14 (m, 2H), 4.05 (t, J=5.9 Hz, 2H), 2.94 (t, J=5.9 Hz, 2H), 2.45 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three

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